potassium;sulfamate
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Overview
Description
The compound with the identifier “potassium;sulfamate” is known as 5,10,15,20-Tetraphenyl-21H,23H-porphine. This compound is a porphyrin derivative, which is a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. Porphyrins are characterized by their large, aromatic ring structures, which can coordinate metal ions, making them essential in many biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as propionic acid, and the mixture is heated to facilitate the formation of the porphyrin ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5,10,15,20-Tetraphenyl-21H,23H-porphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetraphenyl-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: It can be reduced to form porphyrin dianions.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Brominated or nitrated derivatives of the porphyrin.
Scientific Research Applications
5,10,15,20-Tetraphenyl-21H,23H-porphine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties of porphyrins and their metal complexes.
Biology: Investigated for its role in mimicking natural heme groups in proteins.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its ability to coordinate metal ions.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine involves its ability to coordinate metal ions within its aromatic ring structure. This coordination can facilitate various biochemical reactions, such as electron transfer and catalysis. The compound’s interaction with molecular targets, such as enzymes and receptors, can modulate their activity and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Similar in structure but may have different substituents on the phenyl rings.
Hemin: An iron-containing porphyrin used in medical applications.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Uniqueness
5,10,15,20-Tetraphenyl-21H,23H-porphine is unique due to its specific phenyl substitutions, which can influence its chemical reactivity and coordination properties. This makes it a valuable compound for studying the effects of substituents on porphyrin chemistry and for developing specialized applications in various fields.
Properties
IUPAC Name |
potassium;sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAAXEFROUUDIL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
NS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2KNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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